molecular formula C110H172O48 B049666 Escin CAS No. 6805-41-0

Escin

货号 B049666
CAS 编号: 6805-41-0
分子量: 1131.3 g/mol
InChI 键: AXNVHPCVMSNXNP-YSYFQUGBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Escin, the active component of Aesculus hippocastanum, or horse chestnut, has been widely recognized for its pharmacological properties. It is available in various forms, including orally absorbable dragées and transdermal gels. The compound has been extensively studied for its anti-inflammatory, anti-edematous, and venotonic effects. Escin demonstrates significant efficacy in reducing vascular permeability in inflamed tissues, inhibiting edema formation, and exerting venotonic effects primarily evidenced by in vitro studies on isolated human saphenous veins. Its mechanism of action includes preventing hypoxia-induced disruptions in the normal expression and distribution of platelet endothelial cell-adhesion molecule-1, which aids in maintaining blood vessel integrity. Both oral and transdermal forms of escin have shown effectiveness in managing conditions related to blunt trauma injuries and chronic venous insufficiency, with a well-tolerated safety profile (Gallelli, 2019).

科学研究应用

  • Pharmacological Applications

    • Field : Pharmacology
    • Application Summary : Escin, a compound found in Aesculus hippocastanum (Horse chestnut), has been used in phytomedicine for the prevention and treatment of diverse disorders such as venous congestion in leg ulcers, bruises, arthritis, rheumatism, diarrhea, and phlebitis .
    • Methods of Application : The application involves the extraction of escin from the seeds of the horse chestnut tree .
    • Results : The pharmacological applications of escin have been found to be effective in managing various disorders .
  • Hepatoprotective Role

    • Field : Hepatology
    • Application Summary : Escin has been studied for its hepatoprotective role in carbon tetrachloride (CCl4) induced hepatotoxicity in rats .
    • Methods of Application : The study involved inducing hepatotoxicity in rats using carbon tetrachloride and then treating them with escin .
    • Results : The results showed that escin effectively decreased the elevated marker enzymes like ALT, AST, ALP, and GSH by inhibiting oxidative and nitrosative stress .
  • Antidiabetic, Anti-inflammatory, and Gastroprotective Effects

    • Field : Endocrinology, Immunology, Gastroenterology
    • Application Summary : Escin has been identified as having antidiabetic, anti-inflammatory, and gastroprotective effects .
    • Methods of Application : The methods of application involve the extraction and administration of escin .
    • Results : The most active component of escin, escin Ia, has been found to exhibit these effects .
  • Cancer Treatment

    • Field : Oncology
    • Application Summary : Escin has been studied for its potential use in the treatment and post-treatment of various cancers .
    • Methods of Application : The methods of application involve the administration of escin in compositions with other approved drugs to accomplish synergy and increased bioavailability .
    • Results : Recent studies have demonstrated escin’s efficacy in broadening apoptotic, anti-metastasis, and anti-angiogenetic effects .
  • Neuropathic Pain Treatment

    • Field : Neurology
    • Application Summary : Escin has been explored for its potential use in the treatment of neuropathic pain .
    • Methods of Application : The study combined the methods of network pharmacology, molecular docking, and molecular dynamics to explore the molecular mechanism of escin against neuropathic pain .
    • Results : The results of the study are not specified in the source .
  • Antitumor Potential

    • Field : Oncology
    • Application Summary : Escin has been reported to exhibit antitumor potential against various human cancer cell lines .
    • Methods of Application : The methods of application involve the administration of escin to the cancer cell lines .
    • Results : The results showed that escin exhibits antitumor potential against various human cancer cell lines .
  • Treatment and Post-Treatment of Various Cancers

    • Field : Oncology
    • Application Summary : Escin has a multifaceted therapeutic profile in the treatment and post-treatment of various cancers . It has been proven to manifest potent anti-inflammatory and anti-oedematous effects .
    • Methods of Application : Escin is used in compositions with other approved drugs to accomplish synergy and increased bioavailability .
    • Results : Recent studies demonstrated escin’s efficacy in broadening apoptotic, anti-metastasis, and anti-angiogenetic effects .
  • Anti-edematous, Anti-inflammatory, and Venotonic Properties

    • Field : Pharmacology
    • Application Summary : Escin has anti-edematous, anti-inflammatory, and venotonic properties . It reduces vascular permeability in inflamed tissues, thereby inhibiting edema formation .
    • Methods of Application : The methods of application involve the administration of escin .
    • Results : The venotonic effects of escin have been demonstrated primarily by in vitro studies of isolated human saphenous veins .
  • Treatment of Post-Traumatic or Post-Surgical Events

    • Field : Surgery
    • Application Summary : Escin has been used in the treatment of local soft tissue edema, one of the main common symptoms of acute conditions such as post-traumatic or post-surgical events .
    • Methods of Application : The methods of application involve the administration of escin .
    • Results : Escin has demonstrated efficacy in these conditions .
  • Treatment of Chronic Venous Insufficiency (CVI)

    • Field : Vascular Medicine
    • Application Summary : Escin has been used in the treatment of chronic conditions like chronic venous insufficiency (CVI) . CVI is a result of macrovascular and microvascular changes in the lower extremities .
    • Methods of Application : The methods of application involve the administration of escin .
    • Results : Escin has demonstrated efficacy in these conditions .
  • Inhibition of Edema Formation

    • Field : Pharmacology
    • Application Summary : Escin has anti-inflammatory properties that help in reducing vascular permeability in inflamed tissues, thereby inhibiting edema formation .
    • Methods of Application : The methods of application involve the administration of escin .
    • Results : The venotonic effects of escin have been demonstrated primarily by in vitro studies of isolated human saphenous veins .
  • Hepatoprotective Role in Carbon Tetrachloride (CCl4) Induced Hepatotoxicity

    • Field : Hepatology
    • Application Summary : An investigation was performed to know the hepatoprotective role of escin in carbon tetrachloride (CCl4) induced hepatotoxicity in rats .
    • Methods of Application : The study involved inducing hepatotoxicity in rats using carbon tetrachloride and then treating them with escin .
    • Results : The results showed that escin is very effective in decreasing the elevated marker enzymes like ALT, AST, ALP, and GSH by inhibiting the oxidative and nitrosative stress .

安全和危害

Escin is harmful if swallowed and causes skin and eye irritation. It is toxic to aquatic life with long-lasting effects . It should be handled with personal protective equipment, and contact with skin, eyes, and clothing should be avoided .

未来方向

Escin has shown potential in the treatment and post-treatment of various cancers. Its efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability has been demonstrated . Future research involving Escin for medical and pharmaceutical applications as well as for basic research is anticipated .

属性

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4S,6bS,8R,9R)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26?,27-,28-,29?,30?,31-,32?,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43?,44+,47+,48-,49-,51?,52-,53?,54-,55?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNVHPCVMSNXNP-YSYFQUGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1[C@@H](C2([C@@H](C[C@@]3(C(=CCC4C3(CCC5C4(CCC([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1131.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Escin

CAS RN

6805-41-0, 11072-93-8
Record name Escin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β-Escin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
9,910
Citations
L Gallelli - Drug design, development and therapy, 2019 - Taylor & Francis
… Citation8 The main escin isomers are β-escin (the basis of the pharmaceutical preparations of the formulations of escin in this review) and kryptoescin. β-escin is relatively water-…
Number of citations: 96 www.tandfonline.com
DHJ Cheong, F Arfuso, G Sethi, L Wang, KM Hui… - Cancer letters, 2018 - Elsevier
… Escin also attenuates tumor growth and metastases in various in vivo models. Importantly, escin … role of escin as an adjunct or alternative anti-cancer therapy. The beneficial effects of …
Number of citations: 61 www.sciencedirect.com
S Idris, A Mishra, M Khushtar - … of Basic and Clinical Physiology and …, 2020 - degruyter.com
… of Aesculus hippocastanum seed extract are escin and prosapogenin. Escin is a group of … Escin is categorized into two classes α- and β-escin and they can be differentiated on the …
Number of citations: 44 www.degruyter.com
D Domanski, O Zegrocka-Stendel, A Perzanowska… - PloS one, 2016 - journals.plos.org
… proved the efficacy of β-escin for the treatment of chronic venous … effectiveness of β-escin we performed discovery and targeted … Our results demonstrate that in endothelial cells β-escin …
Number of citations: 55 journals.plos.org
T Wang, F Fu, L Zhang, B Han, M Zhu, X Zhang - Pharmacological reports, 2009 - Springer
… of escin administered by intravenous injection, and it is still not clear whether escin has an … This study seeks to investigate the timedependent anti-inflammatory properties of escin and …
Number of citations: 76 link.springer.com
XJ Wu, ML Zhang, XY Cui, F Gao, Q He, XJ Li… - Journal of …, 2012 - Elsevier
… : Escin Ia and isoescin Ia have been traditionally used clinically as the chief active ingredients of escin, … and investigate the pharmacokinetic properties of escin Ia and isoescin Ia in rats …
Number of citations: 32 www.sciencedirect.com
JS Fan, P Palade - Pflügers Archiv, 1998 - Springer
… In contrast, our results with β-escin perforated patch recording are in close accord with … µM β-escin [5]. If such high molecular weight substances can enter cells through β-escin pores (…
Number of citations: 125 link.springer.com
RW Frick, RW Frick - Angiology, 2000 - journals.sagepub.com
Escin, hydroxyethylrutoside (HR), and Daflon have been shown to be safe and effective for the treatment of chronic venous insufficiency (CVI). They seem to work differently than …
Number of citations: 139 journals.sagepub.com
A Rimmon, A Vexler, L Berkovich, G Earon… - Biochemistry research …, 2013 - hindawi.com
… of Escin alone and combined with chemotherapy on pancreatic cancer cell survival and to unravel mechanism(s) of Escin … Escin decreased the survival of pancreatic cancer cells with IC …
Number of citations: 53 www.hindawi.com
JMR Patlolla, CV Rao - Current Pharmacology Reports, 2015 - Springer
… β-Escin, the major active component in extracts of horse chestnut seeds (HCSE), is primarily composed of escin Ia and escin Ib [27], while α-escin … decades describing β-escin major, the …
Number of citations: 44 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。